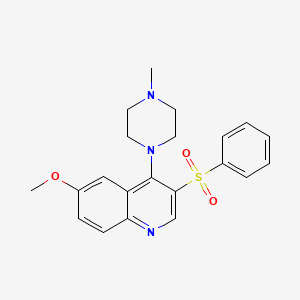

3-(苯磺酰基)-6-甲氧基-4-(4-甲基哌嗪-1-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-chloroquinoline-3-carbaldehydes follows the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various intermolecular interactions in the crystalline solid such as O-H ⋯S, C-H ⋯F, C-H ⋯S, C-H ⋯N, C-H ⋯O, C-H ⋯ π, lp ⋯ π and π ⋯ π intermolecular interactions .科学研究应用

- 探索了包括我们的化合物在内的6-取代-4-甲基-3-(4-芳基哌嗪-1-基)噌啉的合成,作为潜在的抗真菌剂 . 这些衍生物对真菌病原体表现出有希望的活性,使其与对抗真菌感染相关。

- 包括我们的化合物在内的噌啉衍生物已被研究用于其抗肿瘤作用 . 它们抑制肿瘤生长和增殖的能力使它们成为癌症治疗的宝贵候选药物。

- 一些基于噌啉的化合物具有抗菌特性 . 我们的化合物的结构特征可能有助于其抗菌活性,值得进一步探索。

- 噌啉核已被证明具有抗炎作用 . 虽然关于我们化合物的具体研究有限,但其结构相似性表明其可能具有抗炎特性。

- 噌啉在农用化学品中得到应用 . 虽然尚未直接为此目的进行研究,但我们的化合物的结构与噌啉家族一致,暗示其可能具有农业应用。

- 研究人员已为医药目的专利了各种苯并哒嗪衍生物,包括噌啉 . 我们的化合物的独特结构可能会激发药物开发工作。

抗真菌活性

抗肿瘤特性

抗菌应用

抗炎潜力

农用化学品用途

化学生物学和药物开发

作用机制

Target of Action

The compound “3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline” belongs to the class of quinolines, which are often associated with antibacterial activity . They are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication .

Biochemical Pathways

The affected pathways would likely involve DNA replication in bacteria, given that quinolines typically target DNA gyrase . The downstream effects would include inhibition of bacterial growth and proliferation.

Pharmacokinetics

Quinolines are generally well absorbed and widely distributed in the body .

Result of Action

If it acts like other quinolines, it would likely result in the inhibition of bacterial growth and proliferation .

属性

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-10-12-24(13-11-23)21-18-14-16(27-2)8-9-19(18)22-15-20(21)28(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZYRVXQTUAENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)

![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2584457.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide](/img/structure/B2584461.png)